5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted indole ring, an isopropyl group, and a triazolo-pyridine moiety. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chloro and isopropyl groups. The triazolo-pyridine moiety is then synthesized and attached to the indole core through a series of coupling reactions. Common reagents used in these steps include halogenating agents, alkylating agents, and coupling catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The triazolo-pyridine moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to these similar compounds, 5-chloro-1-isopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H18ClN5O |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-1-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C19H18ClN5O/c1-12(2)25-15-7-6-14(20)9-13(15)10-16(25)19(26)21-11-18-23-22-17-5-3-4-8-24(17)18/h3-10,12H,11H2,1-2H3,(H,21,26) |
InChI Key |
ZDOXYRORNPLRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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